Benzofuran, 5,7-dichloro-2-methyl-
Description
Benzofuran, 5,7-dichloro-2-methyl- (C$9$H$6$Cl$_2$O), is a chlorinated benzofuran derivative with a methyl group at the C-2 position and chlorine atoms at the C-5 and C-7 positions. The dichloro and methyl substituents in this compound likely influence its electronic and steric properties, which can modulate bioactivity and physicochemical characteristics. highlights its synthesis via scalable methods, making it accessible for further pharmacological exploration .
Properties
CAS No. |
42969-85-7 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6Cl2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4H,1H3 |
InChI Key |
ZZYYOTYWRFLMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CC(=C2O1)Cl)Cl |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Chlorine substituents (electron-withdrawing) in 5,7-dichloro-2-methyl-benzofuran contrast with methoxy groups (electron-donating) in 7-methoxy-2-methyl-benzofuran. This difference may influence interactions with biological targets, such as enzymes or receptors .
- Structural Rigidity: Non-aromatic derivatives (e.g., tetrahydro or dihydro benzofurans) exhibit reduced planarity, affecting binding to aromatic-rich enzyme active sites .
Antitumor Potential
- 5,7-Dichloro-2-methyl-benzofuran : Chlorine atoms may enhance DNA alkylation or topoisomerase inhibition, as seen in other chlorinated benzofurans .
- Benzofuran-2-carboxylic Acid Derivatives : Methyl or ethyl esters (e.g., Ethyl benzofuran-2-carboxylate) show moderate antitumor activity, but lack the dual chloro substitution .
Antimicrobial and Antioxidant Activity
- 5,7-Dichloro-2-methyl-benzofuran : Chlorine groups likely improve antimicrobial potency by disrupting bacterial membranes, similar to 5-chloro-3-methyl-benzofuran sulfonamides .
- 7-Methoxy-2-methyl-benzofuran : Methoxy derivatives exhibit antioxidant activity (EC$_{50}$ ~8–10 mM in DPPH assays), though direct data for this compound is lacking .
- Benzofuran Chalcones : Condensed pyrimidine-benzofuran hybrids show anti-inflammatory and 5-lipoxygenase inhibition, but differ in substitution patterns .
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